An In-depth Technical Guide to the Tissue-Specific Expression of Aldolase Isozymes A, B, and C
An In-depth Technical Guide to the Tissue-Specific Expression of Aldolase Isozymes A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue-specific expression of the three human aldolase isozymes: Aldolase A (ALDOA), Aldolase B (ALDOB), and Aldolase C (ALDOC). Fructose-1,6-bisphosphate aldolase is a key enzyme in glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). The differential expression of its isozymes across various tissues reflects their specialized metabolic roles.
Quantitative Data on Tissue-Specific Expression
The expression of aldolase isozymes is tightly regulated at both the mRNA and protein levels, leading to distinct tissue-specific profiles.
mRNA Expression Levels
The following table summarizes the mRNA expression levels of ALDOA, ALDOB, and ALDOC across a range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) project. The values are presented in normalized Transcripts Per Million (nTPM).
| Tissue | Aldolase A (ALDOA) nTPM | Aldolase B (ALDOB) nTPM | Aldolase C (ALDOC) nTPM |
| Muscle - Skeletal | 2588.5 | 0.2 | 2.9 |
| Heart - Atrial Appendage | 897.3 | 0.3 | 12.4 |
| Heart - Left Ventricle | 863.9 | 0.3 | 11.8 |
| Liver | 108.7 | 1584.1 | 0.5 |
| Kidney - Cortex | 152.1 | 1089.6 | 0.6 |
| Small Intestine - Terminal Ileum | 143.8 | 684.5 | 1.1 |
| Brain - Cerebellum | 151.3 | 0.1 | 248.7 |
| Brain - Cortex | 185.9 | 0.1 | 156.4 |
| Brain - Hippocampus | 158.2 | 0.1 | 189.2 |
| Adipose - Subcutaneous | 385.1 | 0.5 | 1.9 |
| Lung | 289.4 | 0.4 | 3.7 |
| Spleen | 315.7 | 0.3 | 1.8 |
| Whole Blood | 15.6 | 0.1 | 0.1 |
Data Source: The Human Protein Atlas, GTEx dataset.[1][2][3]
Protein Abundance
The following table presents the relative protein abundance of Aldolase A, B, and C in various human tissues, with data compiled from the PaxDb database. The values are in parts per million (ppm).
| Tissue | Aldolase A (ALDOA) Abundance (ppm) | Aldolase B (ALDOB) Abundance (ppm) | Aldolase C (ALDOC) Abundance (ppm) |
| Skeletal Muscle | 2494 | Not Detected | Not Detected |
| Heart | 2494 | Not Detected | Not Detected |
| Liver | 2494 | 261 | 517 |
| Kidney | 2494 | 261 | 517 |
| Brain | 2494 | Not Detected | 517 |
| Whole Organism (Integrated) | 2494 | 261 | 517 |
Data Source: PaxDb: Protein Abundance Database.[4][5][6][7] Note: PaxDb provides integrated datasets which may represent a whole organism or specific tissues. The provided values are from the most comprehensive human datasets available. "Not Detected" indicates that the protein was not quantified in the available datasets for that specific tissue.
Signaling Pathways Regulating Aldolase Isozyme Expression
The tissue-specific expression of aldolase isozymes is controlled by complex signaling pathways and transcription factors.
Wnt Signaling Pathway
All three aldolase isozymes, A, B, and C, have been shown to positively regulate the canonical Wnt signaling pathway.[8][9][10] This occurs through a mechanism independent of their enzymatic activity in glycolysis. The aldolase proteins can disrupt the interaction between glycogen (B147801) synthase kinase 3β (GSK-3β) and Axin, a key component of the β-catenin destruction complex. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[8][10]
Hypoxia-Inducible Factor 1 (HIF-1) Signaling
The expression of Aldolase A is upregulated under hypoxic conditions through the action of Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a key transcription factor that orchestrates the cellular response to low oxygen levels, in part by activating the transcription of genes involved in glycolysis. The promoter of the ALDOA gene contains hypoxia response elements (HREs) to which HIF-1α binds, thereby inducing gene expression.
Transcriptional Regulation of Aldolase C in the Brain
The brain-specific expression of Aldolase C is controlled by a complex interplay of transcription factors that bind to specific elements in the ALDOC gene promoter. Key transcription factors include Sp1 and members of the Krox family (Krox20/Krox24). The neuron-restrictive silencer factor (NRSF) may also play a role in repressing ALDOC expression in non-neuronal tissues.[11]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the tissue-specific expression of aldolase isozymes.
Aldolase Activity Assay
This colorimetric assay measures the total aldolase activity in a sample.
Principle: Aldolase catalyzes the conversion of fructose-1,6-bisphosphate to glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). In a coupled reaction, the DHAP is converted to glycerol-3-phosphate with the concurrent oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the aldolase activity.
Materials:
-
Aldolase Assay Buffer (e.g., 25 mM HEPES, pH 7.5)
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Fructose-1,6-bisphosphate (FBP) substrate solution
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NADH
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Triosephosphate isomerase (TPI)
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Glycerol-3-phosphate dehydrogenase (GDH)
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96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold Aldolase Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing Aldolase Assay Buffer, NADH, TPI, and GDH.
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Assay:
-
Add the reaction mixture to each well of a 96-well plate.
-
Add the sample (tissue lysate) to the wells.
-
Initiate the reaction by adding the FBP substrate solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 5-10 minutes at 37°C.
-
-
Calculation: Calculate the rate of NADH oxidation (change in absorbance per minute). Use the molar extinction coefficient of NADH to convert this rate into enzyme activity units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute. Normalize the activity to the protein concentration of the sample (U/mg protein).
Northern Blot Analysis
This technique is used to determine the mRNA expression levels of the aldolase isozymes.
Principle: Total RNA is extracted from tissues, separated by size via gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the target aldolase isozyme mRNA.
Materials:
-
Total RNA extraction kit
-
Formaldehyde, formamide, MOPS buffer for denaturing agarose (B213101) gel electrophoresis
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Labeled DNA or RNA probe specific for ALDOA, ALDOB, or ALDOC
-
Wash buffers (e.g., SSC with SDS)
-
Phosphorimager or X-ray film for detection
Procedure:
-
RNA Extraction: Isolate total RNA from tissue samples using a commercial kit or standard protocols. Assess RNA integrity.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer. Then, hybridize with a labeled probe specific for the target aldolase mRNA overnight at an appropriate temperature (e.g., 42°C for DNA probes, 68°C for RNA probes).
-
Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensity and normalize to a housekeeping gene to determine relative mRNA expression levels.
Western Blot Analysis
This method is used to detect and quantify the protein levels of the aldolase isozymes.
Principle: Proteins from tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using an antibody specific to the target aldolase isozyme.
Materials:
-
Tissue lysis buffer with protease inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Aldolase A, B, or C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse tissue samples in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-Aldolase A, goat anti-Aldolase B, mouse anti-Aldolase C) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC)
IHC is used to visualize the localization of aldolase isozymes within tissue sections.
Principle: A specific primary antibody binds to the aldolase protein in a tissue section. This binding is then detected by a secondary antibody conjugated to an enzyme that catalyzes a color-producing reaction, or to a fluorophore.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibodies specific for Aldolase A, B, or C[12][13][14]
-
Biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC method) or a polymer-based detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding sites with blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex, or with a polymer-based detection reagent.
-
Chromogen Development: Develop the color reaction with DAB.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Microscopy: Examine the stained sections under a microscope to determine the cellular and subcellular localization of the aldolase isozyme.[15]
Conclusion
The tissue-specific expression of aldolase isozymes A, B, and C is a clear example of metabolic specialization at the molecular level. Aldolase A is predominantly found in muscle and heart, tissues with high glycolytic rates for energy production. Aldolase B is primarily expressed in the liver, kidney, and small intestine, where it plays a crucial role in both glycolysis and gluconeogenesis, as well as fructose (B13574) metabolism. Aldolase C is characteristic of the brain and nervous tissue, suggesting a specialized role in neuronal energy metabolism. The distinct regulatory mechanisms governing the expression of these isozymes, including their involvement in signaling pathways such as Wnt and HIF-1, provide multiple avenues for further research and potential therapeutic intervention in diseases where aldolase expression is dysregulated. The experimental protocols detailed in this guide provide a robust framework for investigating the expression and function of these critical metabolic enzymes.
References
- 1. Tissue expression of ALDOB - Summary - The Human Protein Atlas [v23.proteinatlas.org]
- 2. Tissue expression of ALDOC - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Tissue expression of ALDOA - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. pax-db.org [pax-db.org]
- 5. pax-db.org [pax-db.org]
- 6. pax-db.org [pax-db.org]
- 7. pax-db.org [pax-db.org]
- 8. Aldolase positively regulates of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pax-db.org [pax-db.org]
- 11. Regulation of Aldosterone and Cortisol Production by the Transcriptional Repressor Neuron Restrictive Silencer Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldolase A Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Aldolase B Polyclonal Antibody (PA5-30218) [thermofisher.com]
- 14. ALDOC Antibodies [antibodies-online.com]
- 15. pax-db.org [pax-db.org]
